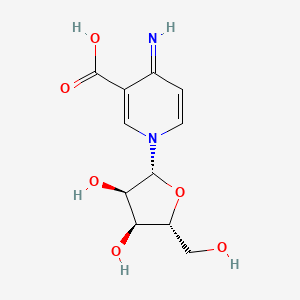
Clitidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clitidine is a pyridine nucleoside comprising 4-imino-1,4-dihydro-3-pyridinecarboxylic acid as the nucleobase having the beta-ribofuranosyl moiety attached at position 1. A toxin produced by poisonous mushrooms. It has a role as a toxin and a fungal metabolite. It is a pyridine nucleoside, an imine and a pyridinemonocarboxylic acid. It derives from a D-ribosylnicotinic acid.
Wissenschaftliche Forschungsanwendungen
1. Therapeutic Applications in Cancer Survivors Clitidine has been studied for its potential therapeutic applications, particularly in addressing sexual dysfunction in cancer survivors. A pilot study investigated the efficacy of a clitoral therapy device (Eros Therapy) in alleviating sexual dysfunction in irradiated cervical cancer patients. The study reported significant improvements in sexual desire, arousal, lubrication, orgasm, sexual satisfaction, and reduced pain, indicating that Clitidine may be beneficial in addressing sexual dysfunction post-radiotherapy in cervical cancer patients (Schroder et al., 2005).
2. Analytical Methods in Toxicology Clitidine has also been a subject of study in the field of toxicology. Research has established a high-throughput analytical method for determining Clitidine in Paralepistopsis acromelalga, a poisonous mushroom, using hydrophilic interaction liquid chromatography–tandem mass spectrometry. This method is crucial for identifying the causative toxic mushroom in poisoning cases, indicating its importance in forensic toxicology (Wurita et al., 2019).
3. Molecular Biology and Immunohistochemistry In the field of molecular biology and immunohistochemistry, Clitidine's role has been explored to understand female sexual function. A study focusing on the expression of cAMP and cGMP-phosphodiesterase isoenzymes in the human clitoris provided insights into the regulatory function of these enzymes in cyclic nucleotide-mediated control of smooth muscle tone. This research is pivotal in understanding the biochemical pathways involved in female sexual response (Oelke et al., 2006).
4. Pharmacological Interventions for Sexual Dysfunction Furthermore, Clitidine's role in pharmacological interventions for sexual dysfunction has been highlighted in various studies. For instance, a pilot study assessed the hemodynamic status of clitoral erectile tissues in postmenopausal women with sexual dysfunction under hormone therapy. The study found that Clitidine significantly increased clitoral circulation and improved sexual function, demonstrating its potential in treating female sexual dysfunction (Nappi et al., 2006).
Eigenschaften
CAS-Nummer |
63592-84-7 |
|---|---|
Produktname |
Clitidine |
Molekularformel |
C11H14N2O6 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O6/c12-6-1-2-13(3-5(6)11(17)18)10-9(16)8(15)7(4-14)19-10/h1-3,7-10,12,14-16H,4H2,(H,17,18)/t7-,8-,9-,10-/m1/s1 |
InChI-Schlüssel |
FYEBWHCXONMZDU-ZYUZMQFOSA-N |
Isomerische SMILES |
C1=CN(C=C(C1=N)C(=O)O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=CN(C=C(C1=N)C(=O)O)C2C(C(C(O2)CO)O)O |
Kanonische SMILES |
C1=CN(C=C(C1=N)C(=O)O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




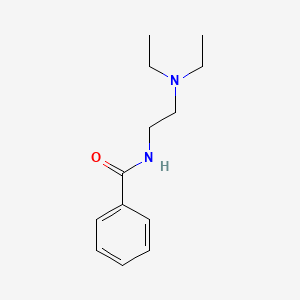
![4-Hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B1210748.png)
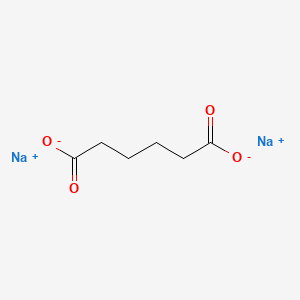
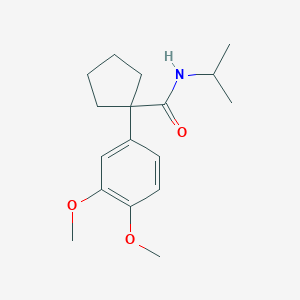
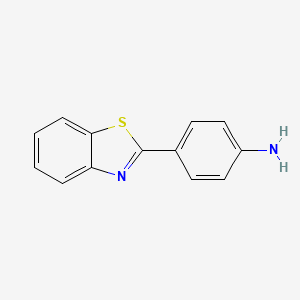

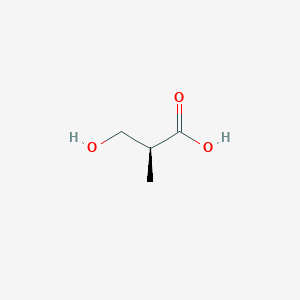
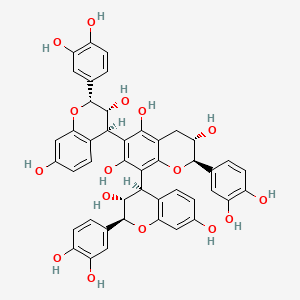
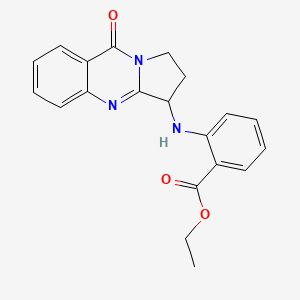
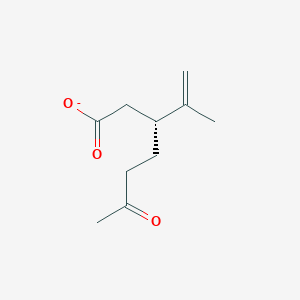
![(1S,2S,7S,10S,12S)-2,6,6-Trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane](/img/structure/B1210767.png)

